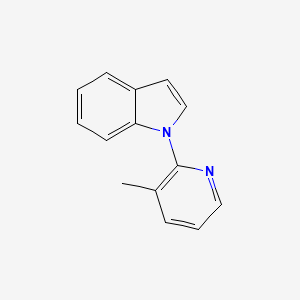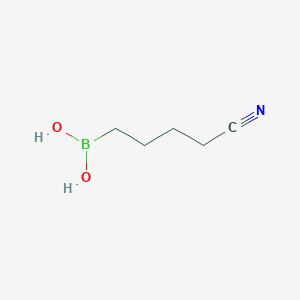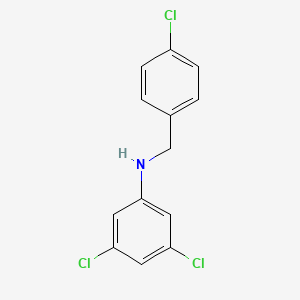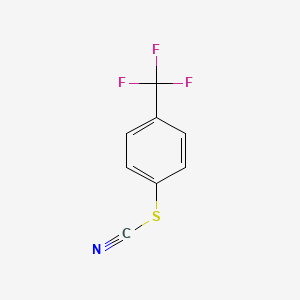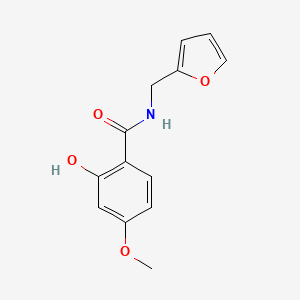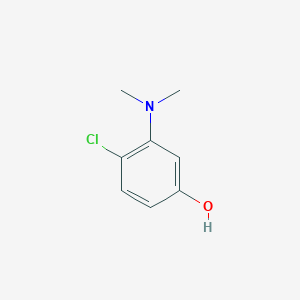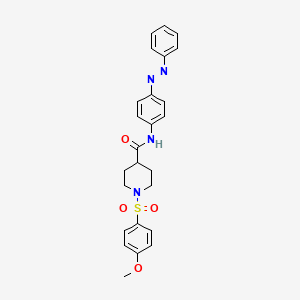![molecular formula C10H18ClNO B14140105 3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1) CAS No. 6964-73-4](/img/structure/B14140105.png)
3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its distinct structure and properties make it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of suitable precursors under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride include other bicyclic amines and ketones with similar structural features. Examples include:
- 1,2,3-Triazole-Substituted 3,7,7-Trimethylbicyclo[4.1.0]heptanols
- 1,2,4-Triazole-Containing Scaffolds
Uniqueness
The uniqueness of (1S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride lies in its specific bicyclic structure and the presence of both amino and ketone functional groups. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6964-73-4 |
|---|---|
Formule moléculaire |
C10H18ClNO |
Poids moléculaire |
203.71 g/mol |
Nom IUPAC |
3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;/h6-7H,4-5,11H2,1-3H3;1H |
Clé InChI |
ALNUTSMOPLYNMX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=O)C2N)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


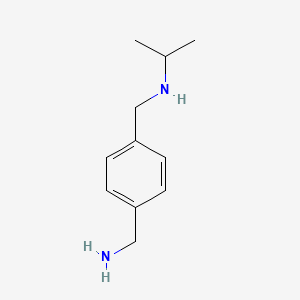
![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)
